dimethyl 4-methoxypyridine-2,6-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 4-methoxypyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRNYBABWFVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173628 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19872-93-6 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19872-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method involves the direct esterification of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) using methanol and acid catalysts. In one protocol, chelidamic acid hydrate (20 g, 99.5 mmol) is refluxed in methanol (150 mL) with concentrated sulfuric acid (17 mL) for 24 hours. This one-pot reaction simultaneously esterifies the carboxylic acid groups and methylates the hydroxyl group, though incomplete conversion often necessitates secondary alkylation steps. Alternative acid catalysts, such as thionyl chloride (SOCl₂), have been employed to enhance reactivity. For example, treatment of chelidamic acid with excess SOCl₂ (15.0 mL, 207 mmol) under reflux for 48 hours yields the dicarbonyl chloride intermediate, which is subsequently esterified with methanol.
Procedure and Optimization
Post-reaction, the mixture is neutralized with saturated NaHCO₃ to pH 2.0, precipitating dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid (35% yield). The filtrate is extracted with CH₂Cl₂, dried over MgSO₄, and concentrated to isolate dimethyl 4-methoxypyridine-2,6-dicarboxylate (34% yield). Key optimizations include:
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Temperature : Prolonged reflux (24–48 hours) ensures complete esterification.
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Catalyst loading : Excess SOCl₂ (37.9 equivalents) drives the reaction to completion but requires careful handling due to corrosivity.
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Workup : Sequential washing with brine and organic solvents minimizes byproduct contamination.
Spectroscopic Characterization
1H NMR (CDCl₃, 400 MHz): δ 7.82 (s, 2H, pyridine-H), 4.02 (s, 6H, CO₂CH₃), 3.99 (s, 3H, OCH₃).
13C NMR (100 MHz): δ 166.4 (C=O), 165.2 (C=O), 149.6 (C-OCH₃), 115.7 (pyridine-C), 53.1 (OCH₃).
IR (KBr): 1741 cm⁻¹ (C=O stretch), 3433 cm⁻¹ (residual OH).
Alkylation of Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate
Methylation with Methyl Iodide
A higher-yielding route involves alkylating dimethyl 4-hydroxypyridine-2,6-dicarboxylate with methyl iodide (CH₃I) in dimethylformamide (DMF). In a representative procedure, the hydroxyl precursor (1.00 g, 5.46 mmol) is stirred with K₂CO₃ (4.00 g, 28.9 mmol) in DMF (15 mL) at 40°C under N₂ for 24 hours. CH₃I (1.1 equivalents) is added, and the mixture is stirred for an additional 12 hours. This method achieves 67% yield after purification by column chromatography (CHCl₃/MeOH, 20:1).
Advantages Over Direct Esterification
Analytical Data
Elemental analysis : Calculated for C₁₀H₁₁NO₅: C 53.33%, H 4.92%, N 6.22%; Found: C 53.28%, H 4.93%, N 6.18%.
Mass spectrometry : m/z 211.0475 [M]⁺.
Claisen Condensation-Based Synthesis
Pyridine-2,6-Dicarboxylic Acid Derivatization
An alternative pathway employs pyridine-2,6-dicarboxylic acid as the starting material. Conversion to the dimethyl ester is achieved via reflux in methanol with H₂SO₄ (6.0 g per 100 mL MeOH), yielding dimethyl pyridine-2,6-dicarboxylate in 91.5% yield. Subsequent alkylation with CH₃I in DMF/K₂CO₃ furnishes the target compound, though this method introduces additional steps compared to direct chelidamic acid routes.
Comparative Efficiency
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Step count : Three steps (esterification, alkylation, purification) vs. two steps in other methods.
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Purity : Column chromatography removes residual DMF, confirmed by ¹H NMR (absence of δ 2.7–2.9 ppm signals).
Reaction Condition Analysis
Catalytic Systems
Alkylation with CH₃I/K₂CO₃ at mild temperatures provides superior yields, likely due to suppressed side reactions.
Solvent Effects
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DMF : Enhances solubility of K₂CO₃, though necessitates post-reaction dialysis.
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MeOH : Cost-effective but limits reaction efficiency due to poor base solubility.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
DMMPDC has been investigated for its potential therapeutic applications, particularly in the development of anti-HIV compounds. Research indicates that derivatives of DMMPDC can selectively down-modulate the human cell-surface CD4 protein, making them candidates for HIV entry inhibitors. A study demonstrated that fusing a pyridine ring with hydrophobic substituents into macrocyclic scaffolds led to compounds with enhanced anti-HIV potency compared to previous analogs .
Case Study: Anti-HIV Activity
- Objective : To evaluate the anti-HIV activity of DMMPDC derivatives.
- Methodology : Synthesis of various macrocyclic compounds incorporating DMMPDC.
- Findings : Several derivatives exhibited significant down-modulation of CD4 and showed improved potency against HIV compared to existing treatments.
Coordination Chemistry
DMMPDC serves as a ligand in coordination chemistry, particularly in the synthesis of metal complexes. For instance, iron(II) complexes formed with DMMPDC have shown interesting properties such as spin crossover and thermochromism. These complexes are of interest for their potential applications in molecular electronics and photonics .
Case Study: Iron(II) Complexes
- Objective : To synthesize and characterize iron(II) complexes with DMMPDC.
- Methodology : Reaction of DMMPDC with iron salts under controlled conditions.
- Findings : The resulting complexes displayed unique thermal and magnetic properties, indicating potential use in advanced materials.
Organic Synthesis
In organic synthesis, DMMPDC is utilized as a building block for various chemical transformations. It can be converted into other functionalized pyridine derivatives through alkylation and acylation reactions. For example, the conversion of DMMPDC to 4-methoxypyridine-2,6-dicarboxamide involves reacting it with ammonium hydroxide under reflux conditions .
Data Table: Synthetic Transformations Using DMMPDC
Material Science
DMMPDC has potential applications in material science due to its ability to form stable complexes with various metals. These metal complexes can be used in catalysis and as precursors for the synthesis of new materials with tailored properties.
Case Study: Catalytic Applications
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, influencing various biochemical processes .
Comparison with Similar Compounds
Dimethyl 4-Chloropyridine-2,6-Dicarboxylate
- Structure : Substitution of the 4-methoxy group with chlorine.
- Synthesis : Prepared by chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfuryl dichloride .
- Physical Properties :
- Applications : Intermediate in pharmaceuticals (e.g., inhibitors of New Delhi Metallo-β-lactamase-1) .
Dimethyl 4-(Chloromethyl)Pyridine-2,6-Dicarboxylate (CMDPA)
Dimethyl 4-(2-(2,6-Bis(Methoxycarbonyl)Pyridine-4-yl)Vinyl)Pyridine-2,6-Dicarboxylate (DVDPA)
- Structure : Conjugated vinyl bridge between two pyridine rings.
- Synthesis : Produced via ionic liquid ([bmim]OH)-catalyzed condensation of CMDPA, achieving 83% yield under optimized conditions (60°C, 40 min) .
- Key Data :
- Applications : Ligand intermediate for pyridine dicarboxylic acid derivatives .
Diethyl 4-(4-(((3-Aryl-1-Phenyl-1H-Pyrazol-4-yl)Methyleneamino)Carbamoyl)Methoxy)Phenyl)-1,4-Dihydro-2,6-Dimethylpyridine-3,5-Dicarboxylate
- Structure : Diethyl ester with extended aryl and carbamoyl substituents.
- Synthesis : Multi-step protocol involving Hantzsch pyridine synthesis .
Comparative Analysis Table
Reactivity and Stability
- Methoxy vs. Chloro Substituents : The methoxy group in this compound enhances electron density on the pyridine ring, favoring coordination to metal centers . In contrast, the chloro substituent in its analogue increases electrophilicity, enabling nucleophilic substitution reactions (e.g., amination for drug candidates) .
- Ester Chain Length : Diethyl esters (e.g., and derivatives) exhibit lower solubility in polar solvents compared to dimethyl esters, impacting their utility in aqueous-phase reactions .
Industrial and Research Relevance
Biological Activity
Dimethyl 4-methoxypyridine-2,6-dicarboxylate (DMMPDC) is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
DMMPDC is characterized by its pyridine ring substituted with two carboxylate groups and a methoxy group. Its molecular formula is , and it has a molecular weight of approximately 225.20 g/mol. The compound appears as a white crystalline solid, soluble in polar solvents such as ethanol and dimethyl sulfoxide.
Interaction with Biomolecules
DMMPDC plays a crucial role in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. It has been shown to influence enzyme activity, participate in metabolic pathways, and affect cellular signaling processes. For instance, it can alter gene expression related to metabolic processes, impacting overall cellular function .
Metabolic Pathways
The compound is involved in several metabolic pathways, acting as a precursor or intermediate in the synthesis of complex organic molecules. Its metabolism involves interactions with specific enzymes that facilitate its conversion into other metabolites, influencing the metabolic flux within cells .
DMMPDC's mechanism of action involves binding to molecular targets and modulating various biochemical pathways. It can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical properties. These interactions can lead to significant changes in cellular processes, including apoptosis and proliferation .
Antimicrobial Activity
Research has demonstrated DMMPDC's potential antimicrobial properties. In studies evaluating its effectiveness against Mycobacterium tuberculosis, it exhibited significant activity with minimum inhibitory concentrations (MIC) comparable to established anti-tuberculosis agents . For example:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| DMMPDC | 2-4 | Antimycobacterial |
| Reference Drug | 0.5-4 | Antimycobacterial |
This indicates that DMMPDC could be a promising candidate for further development as an anti-tuberculosis drug.
Anti-inflammatory Effects
DMMPDC has also been investigated for its anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antitubercular Activity : A study focused on the synthesis and biological evaluation of DMMPDC derivatives found that certain modifications enhanced its antimycobacterial activity significantly compared to traditional treatments .
- Inflammation Modulation : Another study highlighted the compound's ability to selectively down-modulate inflammatory responses in vitro, showcasing its potential for therapeutic use in conditions characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dimethyl 4-methoxypyridine-2,6-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Hantzsch dihydropyridine synthesis, involving cyclocondensation of a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., 4-methoxybenzaldehyde), and ammonium acetate. Solvent choice (e.g., ethanol or acetic acid) and temperature (80–100°C) significantly influence yield. For example, refluxing in ethanol for 12 hours achieves ~60–70% yield, while microwave-assisted synthesis reduces reaction time to 30 minutes with comparable efficiency . Optimization should include monitoring by TLC and adjusting stoichiometric ratios (e.g., 2:1:1 for β-ketoester:aldehyde:ammonium acetate).
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For instance, studies on analogous dihydropyridines reveal chair-like conformations with methoxy groups in equatorial positions, confirmed by bond angles (e.g., C-O-C ~117–121°) and torsional parameters . Complementary techniques include:
- NMR : NMR shows methoxy protons at δ 3.8–4.0 ppm and dihydropyridine ring protons as broad singlets (δ 5.1–5.3 ppm).
- IR : Stretching frequencies for ester carbonyls appear at 1720–1740 cm .
- Mass Spectrometry : Molecular ion peaks (m/z ~265) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or solubility?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties and reactive sites. For example:
- HOMO-LUMO Analysis : The methoxy group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity for nucleophilic attacks in drug-receptor interactions .
- Solubility Optimization : COSMO-RS simulations identify substituents (e.g., hydroxyl or polar groups at the 4-position) that improve aqueous solubility by reducing logP values from 2.5 to 1.8 .
Q. What strategies resolve contradictions in spectroscopic data versus crystallographic results for dihydropyridine derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. To address this:
- VT-NMR : Variable-temperature NMR (e.g., 25–100°C) detects conformational changes by observing line broadening or splitting of dihydropyridine protons .
- SC-XRD : Single-crystal X-ray diffraction confirms the dominant conformation in the solid state. For example, studies show that steric hindrance from methoxy groups stabilizes a chair conformation with 10–15° deviations from planarity .
- MD Simulations : Molecular dynamics (10 ns trajectories in explicit solvent) model solution-phase behavior and validate experimental observations .
Q. How can the compound’s reactivity be leveraged in multicomponent reactions for macrocyclic or pharmaceutical intermediates?
- Methodological Answer : The ester and methoxy groups serve as handles for:
- Macrocyclization : React with diamine linkers (e.g., ethylenediamine) under high-dilution conditions (0.01 M) to form 12–16-membered rings. Yields improve with catalysts like DMAP (10 mol%) .
- Drug Design : Coupling with pyrazole or imidazole fragments via Suzuki-Miyaura cross-coupling (Pd(PPh), KCO) introduces heterocyclic moieties for kinase inhibition .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (H315, H319) .
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .
- Storage : Keep in airtight containers under inert gas (argon) at 4°C to prevent hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
